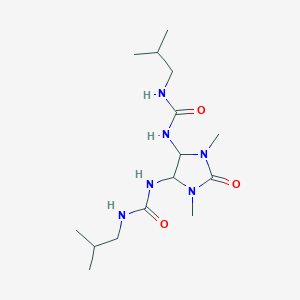![molecular formula C13H22N4O3S3 B5510653 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole and piperidine derivatives often involves multi-step chemical processes, including nucleophilic substitution, cyclization, and functional group transformations. For example, the synthesis of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives involves the reaction of thiadiazole with piperazine derivatives, indicating a method that could be adapted for the synthesis of the specified compound by substituting appropriate starting materials and reaction conditions (Foroumadi et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of thiadiazole and piperidine derivatives is typically performed using spectroscopic methods such as NMR, IR, and mass spectrometry. These analyses confirm the structure of synthesized compounds and help in understanding the orientation of functional groups, which is crucial for their chemical reactivity and biological activity. The structure of related compounds, like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, has been elucidated using these techniques, showcasing the planarity and orientation of the thiadiazole and piperidine rings (Ismailova et al., 2014).
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S3/c1-3-8-23(19,20)17-7-5-6-10(9-17)11(18)14-12-15-16-13(22-12)21-4-2/h10H,3-9H2,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHABXCTOGJTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5510617.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)


![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)